Valeraldehyde-O-pentafluorophenylmethyl-oxime
CAS No.: 932710-56-0
Cat. No.: VC7228886
Molecular Formula: C12H12F5NO
Molecular Weight: 281.226
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932710-56-0 |
|---|---|
| Molecular Formula | C12H12F5NO |
| Molecular Weight | 281.226 |
| IUPAC Name | (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine |
| Standard InChI | InChI=1S/C12H12F5NO/c1-2-3-4-5-18-19-6-7-8(13)10(15)12(17)11(16)9(7)14/h5H,2-4,6H2,1H3/b18-5+ |
| Standard InChI Key | CQVUQQBKUBLHIZ-BLLMUTORSA-N |
| SMILES | CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
Valeraldehyde-O-pentafluorophenylmethyl-oxime is systematically named (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine according to IUPAC rules . The E-configuration denotes the spatial arrangement of the oxime group (-N=O), where the hydroxylamine oxygen and the pentyl chain reside on opposite sides of the C=N double bond.
Molecular Formula and Weight
The compound has the molecular formula C₁₂H₁₂F₅NO, yielding a molecular weight of 281.22 g/mol . Its stoichiometric composition reflects the integration of a five-carbon aliphatic chain (from valeraldehyde) with a perfluorinated benzyl group.
Synonyms and Registry Numbers
Common synonyms include:
Key identifiers:
Structural Characteristics
2D and 3D Molecular Architecture
The compound’s structure comprises two primary domains:
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Pentyl-oxime moiety: A linear CH₃(CH₂)₃CH=N-O- group derived from valeraldehyde.
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Pentafluorophenylmethyl group: A C₆F₅CH₂- unit attached to the oxime oxygen .
The SMILES notation CCCC/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F explicitly defines the connectivity and stereochemistry .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂F₅NO | |
| InChIKey | CQVUQQBKUBLHIZ-BLLMUTORSA-N | |
| SMILES | CCCC/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F | |
| Configuration | E-isomer |
Mass Spectrometry
In positive ion mode, the [M+H]⁺ adduct appears at m/z 282.09118 with a predicted collision cross-section (CCS) of 170.2 Ų . The sodium adduct [M+Na]⁺ (m/z 304.07312, CCS 177.3 Ų) is prominent in electrospray ionization .
Nuclear Magnetic Resonance (NMR)
While explicit ¹H/¹³C NMR data are unavailable for this compound, analogous PFBHA derivatives exhibit characteristic signals:
Synthesis and Derivatization
Synthetic Pathway
The compound is synthesized via oxime formation between valeraldehyde (pentanal) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA):
Reaction conditions typically involve mild acid catalysis (e.g., pyridine/HCl) at 25–60°C .
Derivatization Applications
As a PFBHA derivative, this compound is used to analyze volatile carbonyls (e.g., aldehydes, ketones) via gas chromatography-mass spectrometry (GC-MS). Derivatization enhances volatility and detection sensitivity by introducing fluorine atoms, which improve electron-capture detector (ECD) response .
Physicochemical Properties
Table 2: Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 282.09118 | 170.2 |
| [M+Na]⁺ | 304.07312 | 177.3 |
| [M+NH₄]⁺ | 299.11772 | 173.4 |
| [M-H]⁻ | 280.07662 | 165.9 |
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C, releasing HF and NOₓ .
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Hydrolytic Sensitivity: Stable in anhydrous organic solvents but hydrolyzes slowly in aqueous acid/alkali .
Analytical Applications
GC-MS Analysis
Valeraldehyde-O-pentafluorophenylmethyl-oxime serves as a derivatization agent for carbonyl compounds. In a validated method by Schmarr et al. (2008):
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Column: ZB-Wax (30 m × 0.25 mm, 0.50 μm film)
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Temperature Program: 35°C (5 min) → 250°C at 4°C/min
Derivatives elute with retention indices (RI) ~2126, enabling precise identification .
Environmental Monitoring
The compound’s fluorine content facilitates trace-level detection of aldehydes in air/water samples. Limits of detection (LOD) for analogous PFBHA derivatives range from 0.1–5 ng/L .
| Hazard Code | Description | Percentage |
|---|---|---|
| H315 | Causes skin irritation | 100% |
| H319 | Causes serious eye irritation | 100% |
| H335 | May cause respiratory irritation | 100% |
| H413 | Harmful to aquatic life | 100% |
Precautionary Measures
Environmental Impact
As a per- and polyfluoroalkyl substance (PFAS), the compound’s strong C-F bonds confer environmental persistence. The H413 hazard code indicates potential long-term aquatic toxicity, necessitating stringent disposal protocols .
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